molecular formula C40H48N6O9 B1253617 RA-V

RA-V

Cat. No.: B1253617
M. Wt: 756.8 g/mol
InChI Key: VXVGFMUNENQGFW-LZQLRFBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: RA-V is typically isolated from the roots of Rubia cordifolia through a series of extraction and purification processes. The extraction involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound. The synthetic route for this compound involves the formation of a cyclic peptide backbone, which is stabilized by disulfide bonds .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Rubia cordifolia. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction and purification on an industrial scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: RA-V undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups. These products can exhibit diverse biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

RA-V has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

RA-V exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

RA-V is unique among Rubiaceae-type cyclopeptides due to its specific bicyclic structure and potent biological activities. Similar compounds include:

This compound stands out due to its specific inhibition of the NF-κB pathway and its potent anti-tumor and anti-inflammatory activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C40H48N6O9

Molecular Weight

756.8 g/mol

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)/t22-,23+,24+,30+,31+,32+/m1/s1

InChI Key

VXVGFMUNENQGFW-LZQLRFBTSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

Synonyms

deoxybouvardin
RA V
RA-V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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RA-V
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RA-V

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